molecular formula C14H19BrN2O2 B6971438 3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide

3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide

Cat. No.: B6971438
M. Wt: 327.22 g/mol
InChI Key: QDWBUXUCQLHISF-UHFFFAOYSA-N
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Description

3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, a carboxamide group at the 4-position, and a 2-cyclohexyloxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of pyridine derivatives followed by the introduction of the carboxamide group and the 2-cyclohexyloxyethyl substituent. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The carboxamide group can be introduced using reagents like carbonyldiimidazole (CDI) or other amide coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is unique due to the presence of the 2-cyclohexyloxyethyl substituent, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c15-13-10-16-7-6-12(13)14(18)17-8-9-19-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBUXUCQLHISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCNC(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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